molecular formula C30H20N6 B14229661 3,3'-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] CAS No. 824401-98-1

3,3'-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine]

Cat. No.: B14229661
CAS No.: 824401-98-1
M. Wt: 464.5 g/mol
InChI Key: OGUXYHSJXMYGQO-UHFFFAOYSA-N
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Description

3,3’-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] is a complex organic compound that belongs to the class of aromatic heterocycles This compound is characterized by its unique structure, which includes two imidazo[1,5-a]pyridine moieties connected by a 1,4-phenylene linker

Preparation Methods

The synthesis of 3,3’-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

3,3’-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted or functionalized derivatives of the original compound.

Scientific Research Applications

3,3’-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3’-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The pathways involved may include binding to active sites, inhibition of enzymatic activity, or alteration of gene expression . In materials science, the compound’s electronic properties may play a crucial role in its function as a semiconductor or sensor .

Comparison with Similar Compounds

3,3’-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] can be compared with other similar compounds, such as:

The uniqueness of 3,3’-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] lies in its specific combination of functional groups and structural features, which confer distinct properties and applications compared to other related compounds.

Properties

CAS No.

824401-98-1

Molecular Formula

C30H20N6

Molecular Weight

464.5 g/mol

IUPAC Name

1-pyridin-2-yl-3-[4-(1-pyridin-2-ylimidazo[1,5-a]pyridin-3-yl)phenyl]imidazo[1,5-a]pyridine

InChI

InChI=1S/C30H20N6/c1-5-17-31-23(9-1)27-25-11-3-7-19-35(25)29(33-27)21-13-15-22(16-14-21)30-34-28(24-10-2-6-18-32-24)26-12-4-8-20-36(26)30/h1-20H

InChI Key

OGUXYHSJXMYGQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)C5=NC(=C6N5C=CC=C6)C7=CC=CC=N7

Origin of Product

United States

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